molecular formula C8H5NO5 B2730467 3-Formyl-2-nitrobenzoic acid CAS No. 1289174-44-2

3-Formyl-2-nitrobenzoic acid

Cat. No.: B2730467
CAS No.: 1289174-44-2
M. Wt: 195.13
InChI Key: TVKKEQQMDSUJFW-UHFFFAOYSA-N
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Description

3-Formyl-2-nitrobenzoic acid is an organic compound characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-nitrobenzoic acid typically involves the nitration of 3-formylbenzoic acid. This process can be achieved by treating 3-formylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the oxidation of 3-formyl-2-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

3-Formyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-2-nitrobenzoic acid involves its reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (formyl) groups. These groups influence the compound’s behavior in various chemical reactions, such as nucleophilic and electrophilic substitutions. The nitro group, being highly electronegative, can stabilize intermediates in these reactions, while the formyl group can participate in condensation reactions .

Comparison with Similar Compounds

Uniqueness: 3-Formyl-2-nitrobenzoic acid is unique due to the simultaneous presence of both formyl and nitro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a valuable compound for various synthetic applications .

Properties

IUPAC Name

3-formyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKKEQQMDSUJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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